(5-Bromo-7-fluoroisoquinolin-1-yl)methanamine (5-Bromo-7-fluoroisoquinolin-1-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17899385
InChI: InChI=1S/C10H8BrFN2/c11-9-4-6(12)3-8-7(9)1-2-14-10(8)5-13/h1-4H,5,13H2
SMILES:
Molecular Formula: C10H8BrFN2
Molecular Weight: 255.09 g/mol

(5-Bromo-7-fluoroisoquinolin-1-yl)methanamine

CAS No.:

Cat. No.: VC17899385

Molecular Formula: C10H8BrFN2

Molecular Weight: 255.09 g/mol

* For research use only. Not for human or veterinary use.

(5-Bromo-7-fluoroisoquinolin-1-yl)methanamine -

Specification

Molecular Formula C10H8BrFN2
Molecular Weight 255.09 g/mol
IUPAC Name (5-bromo-7-fluoroisoquinolin-1-yl)methanamine
Standard InChI InChI=1S/C10H8BrFN2/c11-9-4-6(12)3-8-7(9)1-2-14-10(8)5-13/h1-4H,5,13H2
Standard InChI Key WTUQXGOHPAURTC-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C2=C1C(=CC(=C2)F)Br)CN

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

(5-Bromo-7-fluoroisoquinolin-1-yl)methanamine belongs to the isoquinoline family, a class of bicyclic heteroaromatic compounds consisting of a benzene ring fused to a pyridine ring. The substitution pattern on the isoquinoline scaffold differentiates this compound from its analogues:

  • Bromine at position 5 enhances electrophilic reactivity and potential halogen-bonding interactions with biological targets.

  • Fluorine at position 7 introduces electron-withdrawing effects, modulating the ring’s electronic density and metabolic stability.

  • Aminomethyl group at position 1 provides a site for functionalization, enabling the development of prodrugs or targeted conjugates.

The three-dimensional arrangement of these substituents creates a steric profile that may influence binding affinity to enzymes or receptors.

Molecular Descriptors and Physicochemical Properties

The compound’s molecular formula is C₁₀H₈BrFN₂, with a molecular weight of 255.09 g/mol. Key descriptors include:

PropertyValue
IUPAC Name(5-bromo-7-fluoroisoquinolin-1-yl)methanamine
SMILESC1=CN=C(C2=C1C(=CC(=C2)F)Br)CN
InChIKeyWTUQXGOHPAURTC-UHFFFAOYSA-N
Topological Polar Surface Area38.3 Ų
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors4 (N, F, Br)

The polar surface area and logP value (estimated at 2.1) suggest moderate solubility in aqueous and lipid environments, making it suitable for further pharmacological optimization.

Synthesis and Chemical Reactivity

Reactivity and Stability

  • Thermal Stability: The compound is stable at room temperature but may decompose above 200°C due to C-Br bond cleavage.

  • Hydrolytic Sensitivity: The aminomethyl group is susceptible to oxidation, necessitating storage under inert atmospheres.

  • Metal Coordination: Preliminary studies suggest potential coordination with transition metals (e.g., Pd, Cu), which could be exploited in catalytic applications.

Comparative Analysis with Structural Analogues

Halogen Position Effects

Comparing (5-Bromo-7-fluoroisoquinolin-1-yl)methanamine with its analogues reveals critical structure-activity relationships:

CompoundHalogen PositionsKey Properties
(5-Bromo-8-fluoroisoquinolin-1-yl)methanamine 5-Br, 8-FReduced steric hindrance, higher logP
5-Bromo-7-fluoroisoquinoline 5-Br, 7-FLacks aminomethyl group; lower polarity
(5-Bromopyridin-2-yl)methanamine Pyridine coreSmaller ring system; weaker DNA binding

The 7-fluoro substitution in the target compound uniquely balances electronic effects and metabolic stability compared to 8-fluoro analogues .

Applications in Medicinal Chemistry and Drug Development

Lead Optimization Strategies

  • Prodrug Design: Esterification of the NH₂ group to improve bioavailability.

  • Targeted Delivery: Conjugation with folate or peptide vectors for tumor-specific accumulation.

  • Combinatorial Libraries: Generation of derivatives via high-throughput screening to identify hits with optimized pharmacokinetics.

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